molecular formula C10H8N2O B2748670 1-Methyl-1H-indole-2-yl isocyanate CAS No. 882523-71-9

1-Methyl-1H-indole-2-yl isocyanate

Cat. No. B2748670
CAS RN: 882523-71-9
M. Wt: 172.187
InChI Key: PAYLLVJEXALHKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Methyl-1H-indole-2-yl isocyanate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are significant in natural products and drugs, playing a main role in cell biology . They are used as pharmaceutical intermediates and also as raw material in organic synthesis .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . They are usually prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .


Molecular Structure Analysis

The molecular structure of “1-Methyl-1H-indole-2-yl isocyanate” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 131.1745 .


Chemical Reactions Analysis

Indole derivatives are known to exhibit various chemical reactions. For instance, they are useful synthons in Sonogashira cross-coupling reactions .

Scientific Research Applications

Antiviral Agents

1-Methyl-1H-indole-2-yl isocyanate: derivatives have been studied for their potential as antiviral agents. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable pharmacophore for developing new antiviral derivatives.

Anti-inflammatory and Analgesic Activities

Indole derivatives have been reported to exhibit significant anti-inflammatory and analgesic activities. This is particularly relevant in the search for new therapeutic agents that can manage pain and inflammation with lower ulcerogenic indexes compared to existing drugs .

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound, “1-Methyl-1H-indole-5-sulfonyl chloride”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . Researchers are interested in synthesizing various scaffolds of indole for screening different pharmacological activities . Therefore, there is potential for further exploration and development of “1-Methyl-1H-indole-2-yl isocyanate” and similar compounds in the future.

properties

IUPAC Name

2-isocyanato-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-12-9-5-3-2-4-8(9)6-10(12)11-7-13/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYLLVJEXALHKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C=C1N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isocyanato-1-methyl-1h-indole

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